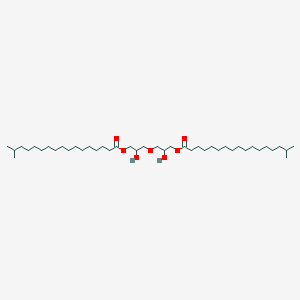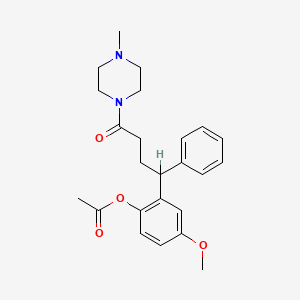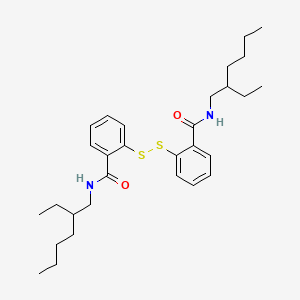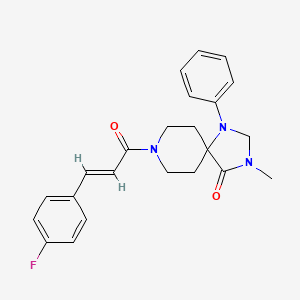
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound features a dibenzothiepin core, which is a tricyclic system containing sulfur, and a tetrahydrothiopyranium moiety, which is a sulfur-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Formation of the Dibenzothiepin Core: The synthesis begins with the preparation of 6,11-dihydrodibenzo(b,e)thiepin-11-one. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Ylidene Group: The 11-position of the dibenzothiepin core is functionalized with an ylidene group through a Wittig reaction, forming 6,11-dihydrodibenzo(b,e)thiepin-11-ylidene.
Formation of the Tetrahydrothiopyranium Moiety: The final step involves the quaternization of the ylidene compound with methyl iodide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives at the ylidene group.
Wissenschaftliche Forschungsanwendungen
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against dengue virus.
Wirkmechanismus
The mechanism of action of 4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide involves its interaction with specific molecular targets:
Molecular Targets: The compound has been shown to inhibit dengue virus replication by targeting the viral helicase.
Pathways Involved: The inhibition of viral helicase disrupts the replication of the virus, while interaction with dopamine receptors modulates neurotransmitter activity in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A precursor in the synthesis of the target compound.
7,8-Difluoro-6,11-dihydrodibenzo(b,e)thiepin-11-ol: A derivative with potential antiviral activity.
7-Fluoro-11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo(b,f)thiepin-2-ol: Another dibenzothiepin derivative with demonstrated antiviral activity.
Uniqueness
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide is unique due to its combination of a dibenzothiepin core and a tetrahydrothiopyranium moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
116196-99-7 |
|---|---|
Molekularformel |
C20H21IS2 |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
11-(1-methylthian-1-ium-4-ylidene)-6H-benzo[c][1]benzothiepine;iodide |
InChI |
InChI=1S/C20H21S2.HI/c1-22-12-10-15(11-13-22)20-17-7-3-2-6-16(17)14-21-19-9-5-4-8-18(19)20;/h2-9H,10-14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KWUUXWRSTZNCIU-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+]1CCC(=C2C3=CC=CC=C3CSC4=CC=CC=C42)CC1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



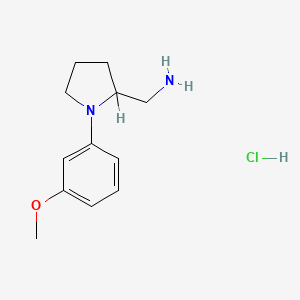
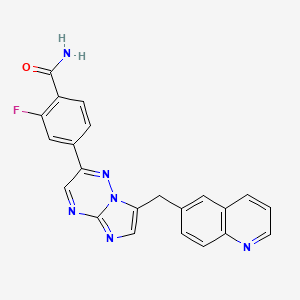

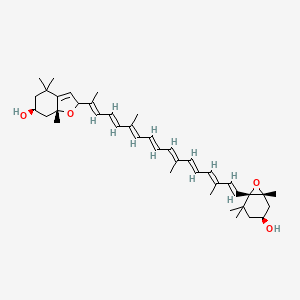
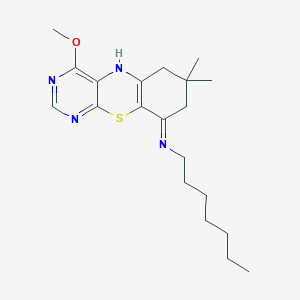
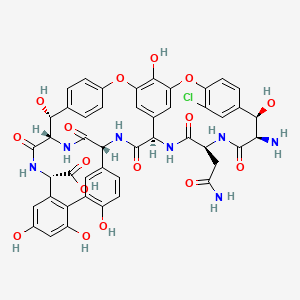
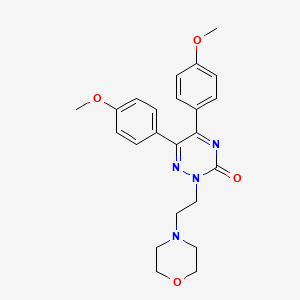
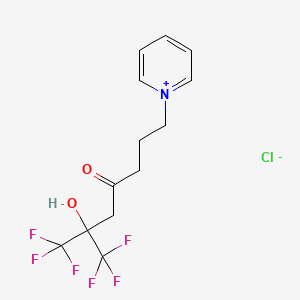
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
